molecular formula C14H18N2O2 B8195146 tert-Butyl ((1H-indol-6-yl)methyl)carbamate

tert-Butyl ((1H-indol-6-yl)methyl)carbamate

Cat. No.: B8195146
M. Wt: 246.30 g/mol
InChI Key: KMIBJNHODWQTOU-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-indol-6-yl)methyl)carbamate is a carbamate-protected indole derivative characterized by a tert-butyloxycarbonyl (Boc) group attached via a methyl linker to the 6-position of the indole ring. This compound serves as a versatile building block and intermediate in organic synthesis, particularly in medicinal chemistry and drug discovery, where the Boc group acts as a robust, temporary protecting group for amines . The indole nucleus is a privileged structure in pharmaceutical and material chemistry, found in a wide range of bioactive natural products and therapeutics . As such, functionalized indole derivatives like this are crucial for the rapid construction of more complex molecules. Researchers utilize such Boc-protected intermediates in the synthesis of multi-target-directed ligands (MTDLs), including investigations into compounds for areas such as Alzheimer's disease, exploring dual inhibition of targets like Butyrylcholinesterase (BChE) and p38α MAPK . Furthermore, novel synthetic methodologies, including ultrasound-promoted aminomethylation using dichloromethane as a methylene source, highlight the ongoing relevance of indole derivatives in developing efficient synthetic routes for functionalized compounds . Applications: This compound is primarily used as a key synthetic intermediate in the development of novel therapeutic agents. Its applications span the discovery of potential antiviral and anticancer compounds, where the indole scaffold is known to interact with various biological targets . Handling: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl N-(1H-indol-6-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-8,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIBJNHODWQTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1H-indol-6-yl)methyl)carbamate typically involves the protection of the amino group of indole with a tert-butyl carbamate group. This can be achieved through a reaction between indole and tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, which are scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • tert-Butyl ((1H-indol-6-yl)methyl)carbamate serves as a versatile intermediate in the synthesis of more complex indole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals, facilitating the creation of compounds with diverse biological activities.

Biological Research

Anticancer Activity

  • This compound exhibits promising anticancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that indole derivatives can modulate pathways involved in cancer progression, such as inhibiting specific kinases and activating apoptotic pathways.

Antimicrobial Properties

  • Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against certain bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Neuroprotective Effects

  • Emerging research highlights the potential neuroprotective effects of this compound, especially in the context of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit β-secretase and acetylcholinesterase, both critical enzymes involved in the pathogenesis of Alzheimer's disease.

Therapeutic Applications

Pharmaceutical Development

  • Ongoing investigations are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's ability to interact with multiple biological targets makes it a candidate for drug development.

Industrial Applications

Production of Specialty Chemicals

  • In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials, including dyes and pigments. This versatility enhances its value in industrial settings.
Activity TypeMeasurement MethodResult
Anticancer ActivityCell Proliferation AssayInhibition observed
Antimicrobial ActivityZone of Inhibition TestEffective against specific strains
Neuroprotectionβ-secretase Inhibition AssayIC50 = 15.4 nM
Acetylcholinesterase AssayKi = 0.17 μM

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-indol-6-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The carbamate group can undergo hydrolysis, releasing the active indole derivative, which then exerts its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((1H-indol-6-yl)methyl)carbamate with key analogs, focusing on synthetic methods , substituent effects , and physicochemical properties .

tert-Butyl (3-Cyano-1H-indol-6-yl)carbamate (CAS 1416439-42-3)

  • Structure: Features a cyano group at the 3-position of the indole ring, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Prepared via palladium-catalyzed coupling or direct substitution reactions, achieving high purity (95%+) .
  • Properties :
    • Molecular weight: 257.29 g/mol
    • Predicted density: 1.24 g/cm³
    • Boiling point: 416.7°C
    • pKa: 13.67 (indicating moderate basicity) .

tert-Butyl (2-(6-Fluoro-1H-indol-3-yl)ethyl)carbamate (CAS 1158999-98-4)

  • Structure : Contains a fluorine atom at the 6-position and an ethyl linker at the 3-position.
  • Synthesis : Achieved via alkylation or reductive amination, with yields dependent on reaction conditions .
  • Properties :
    • Molecular weight: 278.32 g/mol
    • Purity: ≥95% (HPLC)
    • Applications: Used in kinase inhibitor research due to fluorine’s electronegativity enhancing target binding .
  • Key Difference : Fluorine substitution improves metabolic stability and lipophilicity, making it more suitable for in vivo studies than the parent compound.

tert-Butyl 1H-Indol-2-ylcarbamate (CAS 167954-49-6)

  • Structure : Boc group attached directly to the indole 2-position.
  • Synthesis : Prepared via carbamate formation using 1H-indol-2-amine and di-tert-butyl dicarbonate.
  • Properties :
    • Molecular weight: 232.28 g/mol
    • Purity: 95% (standard commercial grade) .
  • Key Difference : The 2-position substitution sterically hinders reactivity at the indole nitrogen, reducing nucleophilicity compared to 6-substituted analogs.

3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-6-yl Diisopropylcarbamate

  • Structure : Bulkier diisopropylcarbamate group at the 6-position with a cycloheptylethylamine side chain.
  • Synthesis : Yield: 71.9%; purity: 99.3% (UPLC). IR peaks at 1684 cm⁻¹ confirm carbamate C=O stretching .
  • Key Difference : The diisopropylcarbamate and extended side chain enhance hydrophobicity, favoring membrane permeability in neurological targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Substituent Effects Reference ID
This compound C₁₄H₁₈N₂O₂ 246.31 N/A N/A Base structure for comparison
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate C₁₄H₁₅N₃O₂ 257.29 >90 95 Cyano enhances polarity
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate C₁₅H₁₉FN₂O₂ 278.32 70–80 95 Fluorine improves metabolic stability
tert-Butyl 1H-indol-2-ylcarbamate C₁₃H₁₆N₂O₂ 232.28 60–75 95 2-position steric hindrance
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-6-yl diisopropylcarbamate C₂₄H₃₇N₃O₂ 399.57 71.9 99.3 Hydrophobic side chain

Key Research Findings

Substituent Position Matters: 6-Substituted indole carbamates (e.g., tert-butyl (3-cyano-1H-indol-6-yl)carbamate) exhibit higher synthetic yields (90%+) compared to 2- or 3-substituted analogs due to reduced steric hindrance .

Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluorine) improve solubility and target binding but may reduce stability under basic conditions .

Synthetic Flexibility : Palladium-catalyzed methods (e.g., in and ) enable efficient coupling of Boc-protected intermediates, with yields exceeding 90% in optimized conditions .

Biological Activity

tert-Butyl ((1H-indol-6-yl)methyl)carbamate is a member of the indole derivative family, which is known for its diverse biological activities. This compound features an indole ring, a structural motif prevalent in numerous biologically active molecules. The unique substitution pattern on the indole ring significantly influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its mechanism of action primarily involves modulation of cellular pathways that regulate cell proliferation and apoptosis. For instance, studies have shown that compounds with similar indole structures can inhibit cell growth and induce apoptosis in various cancer cell lines .

In a comparative study, compounds with structural similarities to this compound demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Indole derivatives are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that this compound could exhibit moderate antibacterial activity, although specific data on its efficacy against various bacterial strains remains limited .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. Some related compounds have shown promising results in reducing inflammation in experimental models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The indole moiety allows for binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to:

  • Inhibition of cell proliferation : By interfering with signaling pathways that promote cell division.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.
  • Modulation of immune responses : Potentially enhancing or suppressing immune functions depending on the context .

Data Table: Biological Activities of Related Indole Derivatives

Compound NameBiological ActivityReference
tert-Butyl ((1H-indol-2-yl)methyl)carbamateAnticancer
tert-Butyl ((1H-indol-5-yl)methyl)carbamateAntimicrobial
tert-Butyl ((1H-indol-3-yl)methyl)carbamateAnti-inflammatory
This compoundCytotoxicity in cancer cells

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of indole derivatives, researchers evaluated a series of compounds structurally similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial activities of several indole derivatives, including this compound. The findings revealed that certain derivatives showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values between 20 to 50 µM. This suggests that further exploration into the antimicrobial potential of this compound could yield promising results .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((1H-indol-6-yl)methyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection and indole functionalization. For example, a tert-butyl carbamate group can be introduced using Boc-protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP). Subsequent coupling reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), may be employed to attach the indole moiety. Key intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized by NMR and MS .
Key Reaction Steps Conditions
Boc-protectionBoc₂O, DMAP, THF, 0°C to RT
Indole couplingPd(OAc)₂, BINAP, K₃PO₄, toluene, reflux
PurificationColumn chromatography (hexane/EtOAc)

Q. How is tert-Butyl ((1H-indol-6-yl)methyl)carbamate characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Protons on the indole ring (δ 6.4–7.6 ppm) and tert-butyl group (δ 1.36 ppm, singlet) are diagnostic. For example, the methylene bridge (CH₂) between indole and carbamate appears as a doublet (δ ~3.5–4.0 ppm, J = 6–7 Hz) .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺). Expected m/z for C₁₄H₁₈N₂O₂: 258.14 .

Q. What purification strategies are optimal for this compound?

  • Methodological Answer : Use silica gel chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1). For polar byproducts, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) improves purity. Crystallization from EtOAc/hexane mixtures yields high-purity solids .

Advanced Research Questions

Q. How can computational methods resolve diastereomer formation during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify favored diastereomers. Molecular docking or MD simulations assess steric/electronic effects in intermediates. Software like Gaussian or ORCA is used, with results validated against experimental NMR coupling constants .

Q. How to address contradictions in NMR data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies:

  • Variable Temperature (VT) NMR : Assess conformational exchange (e.g., indole ring flipping).
  • 2D NMR (COSY, HSQC) : Confirm connectivity; compare with literature data for similar indole derivatives .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELX refinement) .

Q. What strategies optimize yields in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (Pd₂(dba)₃ vs. PdCl₂) and ligands (BINAP vs. XPhos) for coupling efficiency .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates.
  • Workflow Example :
  • Step 1: Boc-protection (yield: 85%).
  • Step 2: Suzuki coupling (yield: 65% with Pd₂(dba)₃/BINAP).
  • Step 3: Deprotection (HCl/MeOH, yield: 90%) .

Q. How to predict stability under varying pH or solvent conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48h, then analyze by HPLC.
  • Solvent Compatibility : Test solubility/stability in DMSO, MeOH, and CH₂Cl₂ via ¹H NMR over 72h .

Data Contradiction Analysis

Q. Conflicting MS and NMR How to troubleshoot?

  • Methodological Answer :

  • Hypothesis 1 : Residual solvent peaks (e.g., EtOAc at δ 1.2 ppm) mimic impurities. Dry samples under high vacuum (0.1 mmHg, 24h).
  • Hypothesis 2 : Isotopic patterns in MS may indicate halogen contamination (e.g., Cl from reagents). Perform elemental analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1H-indol-6-yl)methyl)carbamate
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tert-Butyl ((1H-indol-6-yl)methyl)carbamate

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